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molecular formula C8H10ClNS B1273277 2-[(4-Chlorophenyl)thio]ethanamine CAS No. 36155-35-8

2-[(4-Chlorophenyl)thio]ethanamine

Cat. No. B1273277
M. Wt: 187.69 g/mol
InChI Key: DRRBWTYKNMYIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504512B2

Procedure details

A solution of sodium metal (22.5 mg, 0.98 mmol) in ethanol (2.0 mL) was treated with 2-bromoethylamine hydrobromide (100.0 mg, 0.49 mmol) and 4-chlorobenzenethiol (71.0 mg, 0.49 mmol), heated to 75° C. for 18 hours, and concentrated. The concentrate was partitioned between water (2.0 mL) and diethyl ether (5.0 mL) and the organic phase was dried (MgSO4), filtered, and concentrated to provide the desired product. MS (DCI) m/e 188 (M+H)+.
Quantity
22.5 mg
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Br.Br[CH2:4][CH2:5][NH2:6].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1>C(O)C>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH2:4][CH2:5][NH2:6])=[CH:10][CH:9]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
22.5 mg
Type
reactant
Smiles
[Na]
Name
2-bromoethylamine hydrobromide
Quantity
100 mg
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
71 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was partitioned between water (2.0 mL) and diethyl ether (5.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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